2,3-Dihydro-1H-inden-5-yl prop-2-ynoate
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Overview
Description
2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is a chemical compound with a unique structure that includes an indene moiety fused with a propynoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift mechanism . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of SbF5 in the presence of EtOH as an additive has been shown to efficiently convert phenylalkynes and aldehydes to indanone compounds .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-5-yl prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2,3-Dihydro-1H-inden-5-yl prop-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism by which 2,3-Dihydro-1H-inden-5-yl prop-2-ynoate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes . The compound’s anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A novel cathinone derivative with similar structural features.
5-Acetylindan: Another indanone derivative with different functional groups.
Uniqueness
2,3-Dihydro-1H-inden-5-yl prop-2-ynoate is unique due to its propynoate group, which imparts distinct reactivity and potential applications compared to other indanone derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60998-73-4 |
---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-5-yl prop-2-ynoate |
InChI |
InChI=1S/C12H10O2/c1-2-12(13)14-11-7-6-9-4-3-5-10(9)8-11/h1,6-8H,3-5H2 |
InChI Key |
HPXVIOYVHQXLTO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)OC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
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